Hexamethylenetriperoxidediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mass Spectrometry

Field: Analytical Chemistry

Application: HMTD is used in mass spectrometry to improve detection limits. It has been found that gas-phase reactions of primary and secondary amines with one of the six methylene carbons of HMTD can lower its detection limits .

Method: The reaction occurs primarily in the atmospheric pressure chemical ionization (APCI) source and is similar to the behavior of alcohols with HMTD . Unlike alcohols, the amine reaction conserves the hydrogen peroxide on the intact product .

Results: With conditions optimized for this product, the detection of 100 pg on column was accomplished with a robust analysis of 300 pg (1.44 pmol) routinely performed on the Orbitrap mass spectrometers .

Detection of Homemade Explosives

Field: Forensic Science

Application: HMTD is used in the detection of homemade explosives. Tracking down clandestine laboratories manufacturing homemade explosives, and in particular those made organic peroxides (from triacetone triperoxide methyl ethyl ketone TATP, peroxide MEKP, hexamethylene triperoxide diamine, HMTD) is a major issue in the fight against terrorism worldwide .

Method: During the synthesis of these peroxide-based explosives, significant quantities of precursors or residues of explosives may be discharged into wastewater and then in environmental waters . Some of these precursors (e.g. acetone or hydrogen peroxide) are used for other applications (e.g.

Results: They can provide a first indication of the location of the production site through online monitoring of wastewater .

Mining

Field: Mining Industry

Application: HMTD was quickly adopted as a primary explosive in mining applications due to its high initiating power and inexpensive production .

Method: HMTD was used as an initiating explosive for blasting caps in the early part of the 20th century .

Results: Despite its initial popularity, HMTD has been largely superseded by more chemically stable compounds such as dextrinated lead azide and DDNP .

Homemade Explosives

Field: Homemade Explosives

Application: Despite no longer being used in any official application, HMTD remains a fairly popular homemade explosive . It has been used in a large number of suicide bombings throughout the world .

Method: HMTD is an unstable compound that is sensitive to shock, friction, and heat, making the substance extremely dangerous to manufacture . It also reacts with most common metals, which can lead to detonation .

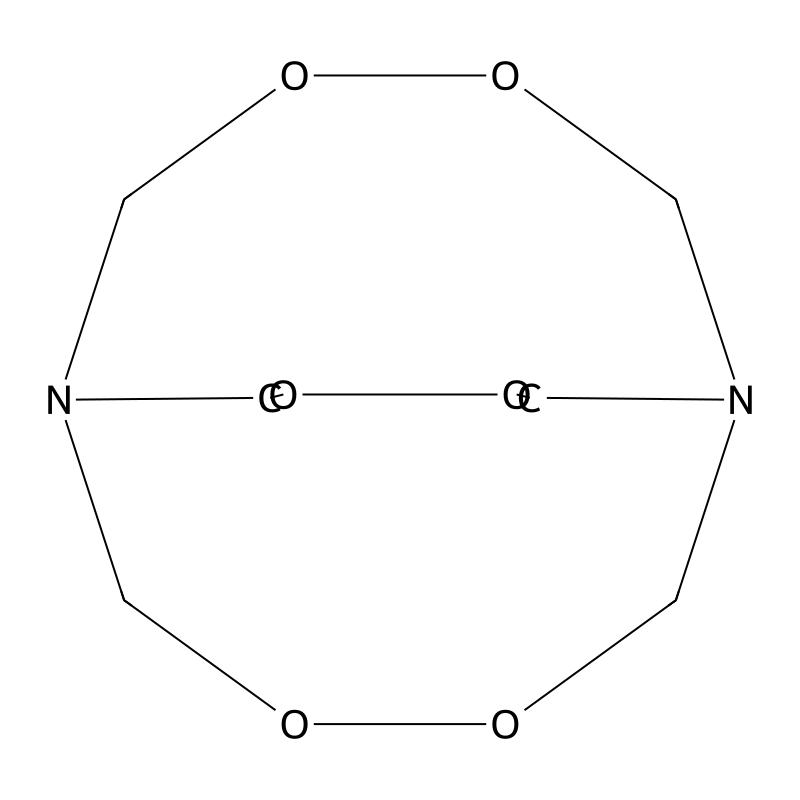

Hexamethylenetriperoxidediamine (HMTD) is a highly explosive organic compound classified as a primary explosive []. It belongs to the organic peroxide family and possesses a cage-like structure with six peroxide (O-O) groups []. HMTD is not widely used in scientific research due to its explosive nature. However, limited research has explored its potential as an initiator for polymerization reactions [].

Molecular Structure Analysis

HMTD has the chemical formula C₆H₁₂N₂O₆. The key feature of its structure is the cage-like arrangement formed by the six peroxide groups connected to a central framework of carbon and nitrogen atoms []. This structure creates a strained ring system, making HMTD highly unstable and prone to decomposition with explosive force [].

Chemical Reactions Analysis

Synthesis

Decomposition

HMTD is a highly unstable compound that can decompose rapidly under various stimuli, including heat, shock, or friction []. The decomposition reaction is highly exothermic, releasing a significant amount of heat and gas, leading to an explosion. The balanced chemical equation for the complete decomposition of HMTD is not available due to the complexity of the reaction products, which can vary depending on the decomposition conditions.

Other Relevant Reactions

Due to its explosive nature, HMTD is not typically used in other chemical reactions within a scientific research setting.

Physical And Chemical Properties Analysis

- Melting Point: 145-148 °C []

- Boiling Point: Decomposes before boiling []

- Solubility: Slightly soluble in water, soluble in organic solvents []

- Density: 1.1 g/cm³ []

- Stability: Highly unstable, decomposes readily under heat, shock, or friction []

Mechanism of Action (Not Applicable)

HMTD does not have a known mechanism of action in biological systems. Its primary function is as a high explosive.

HMTD is a highly dangerous compound due to its extreme sensitivity to shock, heat, and friction []. It can readily detonate with minimal provocation, posing a significant safety hazard.

- Toxicity: Limited data exists on the specific toxicity of HMTD. However, due to its organic peroxide nature, it is likely to be irritating to the skin, eyes, and respiratory system.

- Flammability: HMTD is highly flammable and can ignite upon contact with heat or friction [].

- Reactivity: HMTD is a strong oxidizing agent and can react violently with other chemicals, particularly reducing agents and fuels [].

- Decomposition: Upon exposure to heat, shock, or friction, hexamethylenetriperoxide diamine can decompose rapidly, leading to an exothermic explosion. The exact products of this decomposition can vary based on the conditions but typically include gases and other reactive species .

- Gas-phase reactions: In mass spectrometry applications, hexamethylenetriperoxide diamine can react with alcohols and amines in the atmospheric pressure chemical ionization (APCI) source, producing adducts that aid in its detection .

- Reactivity with metals: Hexamethylenetriperoxide diamine reacts with most common metals, which can lead to detonation under certain conditions .

Hexamethylenetriperoxide diamine does not have a defined mechanism of action in biological systems. Its primary function is as a high explosive rather than a pharmacological agent. The compound is considered highly dangerous due to its extreme sensitivity to environmental stimuli such as heat and friction, which can lead to unintended detonation .

The synthesis of hexamethylenetriperoxide diamine involves the reaction of hexamine with hydrogen peroxide in the presence of an acid catalyst, typically citric acid or sulfuric acid. The procedure is as follows:

- Dissolve hexamine (2.43 g) in 50% hydrogen peroxide (9.88 g).

- Gradually add anhydrous citric acid (3.61 g) while maintaining a low temperature (below 10 °C).

- Allow the reaction mixture to stir for 15–18 hours while keeping it in an ice bath.

- Collect the product through vacuum filtration, wash with deionized water and methanol, and allow it to dry .

Hexamethylenetriperoxide diamine has several applications:

- Explosives: Historically used as a primary explosive in blasting caps for mining operations due to its high initiating power.

- Forensic Science: Employed in forensic investigations for detecting homemade explosives and tracking clandestine laboratories involved in their production .

- Mass Spectrometry: Utilized in analytical chemistry to improve detection limits for various compounds through gas-phase reactions .

Research on hexamethylenetriperoxide diamine has focused on its interactions with other compounds during mass spectrometric analysis. For example, studies have shown that it can form adducts with primary and secondary amines, which helps enhance detection sensitivity in forensic applications . Additionally, its reactions with solvents like methanol during analysis can produce identifiable fragments that confirm its presence .

Hexamethylenetriperoxide diamine shares similarities with other organic peroxides but exhibits unique properties due to its specific structure and reactivity. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetone Peroxide | C₃H₆O₆ | Highly sensitive; used in homemade explosives; unstable |

| Dinitro Toluene | C₇H₅N₃O₄ | Used as a military explosive; more stable than HMTD |

| Lead Azide | C₂H₅N₇O₅Pb | Commonly used in detonators; more stable than HMTD |

| Diammonium 2,4-Dinitrophenol | C₆H₈N₄O₄ | A safer alternative for use as an explosive initiator |

Hexamethylenetriperoxide diamine stands out due to its cage-like structure and the presence of three peroxide groups, which contribute to its high sensitivity and explosive potential compared to other similar compounds .

Molecular Structure and Bond Configuration

Hexamethylenetriperoxidediamine represents a unique organic peroxide compound with the molecular formula C₆H₁₂N₂O₆ and a molecular weight of 208.17 g/mol [2] [4]. The compound is formally designated by the IUPAC nomenclature as 3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane, reflecting its distinctive bicyclic cage structure [2] [4]. This molecular architecture consists of two bridgehead nitrogen atoms connected by three four-atom peroxide chains, creating a remarkably stable yet energetic framework [1] [7].

The molecular structure exhibits a cage-like geometry characterized by an unusual configuration of the bridgehead nitrogen atoms [1]. Each nitrogen atom adopts a nearly planar geometry with sp² hybridization, which represents a significant deviation from the typical tetrahedral arrangement expected for tertiary amines [7] [9] [15]. The molecule contains three peroxide bonds (-O-O-) that form the structural backbone connecting the two nitrogen centers [1] [7]. This arrangement results in C-N-C bond angles of precisely 120.0 degrees, consistent with the planar nitrogen geometry [9].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₆ | [2] [4] |

| Molecular Weight (g/mol) | 208.17 | [2] [4] |

| CAS Registry Number | 283-66-9 | [2] [4] |

| Number of Peroxide Bonds | 3 | [1] [7] |

| Number of Nitrogen Atoms | 2 | [1] [7] |

| Nitrogen Geometry | Nearly planar (sp² hybridized) | [7] [9] [15] |

| C-N-C Bond Angles (°) | 120.0 | [9] |

| Crystal Density (g/cm³) | 1.570 | [5] |

The bond configuration within hexamethylenetriperoxidediamine involves significant electronic interactions that influence the overall molecular stability [13] [15]. The nitrogen-carbon bonds are strengthened through nitrogen lone pair donation into adjacent C-O antibonding orbitals, while the oxygen-oxygen bonds experience weakening due to electron donation effects [13] [15]. The nitrogen atoms exhibit a planarity deviation of only 0.006 Å for N(1) and 0.025 Å for N(2) from their respective carbon planes, demonstrating the remarkable flatness of the nitrogen coordination environment [9].

The molecular symmetry of hexamethylenetriperoxidediamine predominantly follows D₃ symmetry, though computational studies and specialized nuclear magnetic resonance techniques have revealed the existence of a minor C₂ conformer [7] [14]. The D₃ conformer represents the thermodynamically stable form under normal conditions, while the C₂ conformer exists as a higher-energy alternative [7] [14]. The interconversion between these conformers involves significant energy barriers that prevent rapid equilibration at ambient temperatures [7].

Structural Polymorphs of Hexamethylenetriperoxidediamine

Hexamethylenetriperoxidediamine exhibits polymorphism, with two distinct crystalline forms having been identified and characterized [6]. Form I represents the standard polymorph that has been extensively studied since the compound's initial structural determination, while Form II constitutes a recently discovered polymorph with distinct spectroscopic and crystallographic properties [6].

Form I hexamethylenetriperoxidediamine is synthesized through the conventional reaction of hexamine with hydrogen peroxide in the presence of citric acid as a catalyst [6]. This polymorph adopts the D₃ molecular conformation with a twist-boat-chair configuration and crystallizes in the rhombohedral space group R3m [1] [6] [7] [9]. The decomposition temperature for Form I occurs at 162°C, and this polymorph demonstrates stability under normal storage conditions [6] [10]. Raman spectroscopic analysis of Form I reveals characteristic peaks in the terahertz region at 42, 64, 110, and 169 cm⁻¹ [6].

Form II hexamethylenetriperoxidediamine emerges from an alternative synthetic pathway involving the reaction of formaldehyde with hydrogen peroxide in the presence of ammonium hydroxide [6]. This polymorph is believed to adopt the C₂ molecular conformation, which had previously been predicted only through computational methods and observed using specialized nuclear magnetic resonance reagents [6]. Form II exhibits a different crystal symmetry compared to Form I, though the exact space group determination requires further single-crystal analysis [6].

| Polymorph | Synthesis Method | Molecular Conformation | Crystal Symmetry | Decomposition Temperature (°C) | Stability |

|---|---|---|---|---|---|

| Form I | Hexamine + H₂O₂ + Citric acid | D₃ (twist-boat-chair) | R3m | 162 | Stable under normal conditions |

| Form II | Formaldehyde + H₂O₂ + NH₄OH | C₂ (proposed) | Different from Form I | 162 | Less stable, converts to Form I |

The spectroscopic differentiation between the two polymorphs provides the primary means of identification [6]. Form II exhibits a more complex Raman spectrum in the terahertz region, with peaks observed at 31, 40, 43, 59, 64, 72, 114, 146, 155, 159, 169, 171, 200, 203, and 224 cm⁻¹ [6]. The increased number of peaks in Form II suggests lower molecular symmetry consistent with the proposed C₂ conformation [6]. Infrared spectroscopic analysis reveals shifts in the fingerprint region of Form II to higher frequencies, particularly in transitions corresponding to C-O stretching modes in the 1050-1250 cm⁻¹ region [6].

The stability characteristics of the two polymorphs differ significantly [6]. Form II demonstrates reduced stability compared to Form I and undergoes conversion to the thermodynamically favored Form I upon extended storage, even at reduced temperatures of -20°C [6]. Recrystallization experiments confirm that Form II reverts to Form I when dissolved and reprecipitated from various solvents, indicating that the solution phase favors the D₃ conformer [6].

Crystallographic Analysis of Hexamethylenetriperoxidediamine Forms

Crystallographic investigations of hexamethylenetriperoxidediamine have provided detailed structural information through single-crystal X-ray diffraction studies conducted at low temperatures [7] [15]. The standard Form I crystallizes in a rhombohedral unit cell with the space group R3m, belonging to the trigonal crystal class [7] [9]. Low-temperature crystallographic analysis at 173 K enables the complete resolution of all hydrogen atoms, which was not previously achievable at ambient temperatures [7].

The unit cell of Form I hexamethylenetriperoxidediamine contains a 50-50 racemic mixture of enantiomeric forms, specifically the P and M enantiomers, which exhibit disorder about the mirror plane [7] [15]. This enantiomeric composition reflects the helical chirality inherent in the molecular structure, with both left-handed and right-handed forms present in equal proportions [7] [14]. The nitrogen atoms in the crystal structure lie on the crystallographic threefold axis, consistent with the D₃ molecular symmetry [24].

| Parameter | Value | Reference |

|---|---|---|

| Unit Cell Type | Rhombohedral | [7] [9] |

| Space Group | R3m | [7] [9] |

| Crystal Class | Trigonal | [7] [9] |

| Molecular Disorder | 50-50 racemic mixture | [7] [15] |

| Enantiomer Composition | P and M enantiomers | [7] [15] |

| Temperature for Analysis (K) | 173 | [7] |

| N···N Distance (Å) | 3.193 | [9] [20] |

| C-O-O-C Torsion Angle (°) | ±129.3 | [20] |

| Nitrogen Planarity Deviation (Å) | N(1): 0.006, N(2): 0.025 | [9] |

The molecular geometry within the crystal structure reveals specific geometric parameters that characterize the unique bonding arrangement [9] [20]. The nitrogen-nitrogen distance across the molecular cage measures 3.193 Å, representing the spatial separation between the two bridgehead nitrogen centers [9] [20]. The C-O-O-C torsion angles adopt values of ±129.3°, which are significantly larger than typical torsion angles in similar compounds [20]. This enlarged torsion angle minimizes unfavorable nonbonded interactions between oxygen atoms while reducing steric strain between the nitrogen centers [20].

The helical chirality observed in hexamethylenetriperoxidediamine manifests as the presence of both left-handed and right-handed molecular forms within the crystal lattice [7] [14]. The molecule exists as a racemic mixture of two chiral helices, rather than adopting an achiral cylindrical configuration [20]. This chirality arises from the specific arrangement of the peroxide chains around the nitrogen centers, creating a twisted molecular framework [7] [14].

Crystallographic analysis of Form II hexamethylenetriperoxidediamine proves challenging due to difficulties in obtaining suitable single crystals for X-ray diffraction [6]. Powder X-ray diffraction analysis reveals distinct differences in the diffraction patterns between Form I and Form II, particularly in the 10-20 degree 2θ region where Form II exhibits more complex spectral features [6]. The consistent peak locations observed across multiple samples of Form II suggest genuine structural differences rather than preferred orientation effects [6].

Quantum Mechanical Models of Hexamethylenetriperoxidediamine Structure

Density functional theory calculations have provided comprehensive insights into the electronic structure and bonding characteristics of hexamethylenetriperoxidediamine [7] [15]. The most extensively employed computational method utilizes the B3LYP functional with the 6-31+G(d) basis set, which has demonstrated accuracy in reproducing experimental geometries for organic peroxide systems [7] [15]. Geometry optimization calculations are typically constrained to D₃ symmetry to reflect the predominant molecular conformation observed experimentally [7] [15].

The quantum mechanical analysis reveals the unusual electronic configuration responsible for the planar nitrogen geometry [7] [15]. The nitrogen atoms adopt sp² hybridization rather than the expected sp³ configuration for tertiary amines, resulting from extended bonding orbitals between peroxide oxygen atoms [7] [15]. This electronic delocalization decreases lone-pair repulsion at the nitrogen centers and compensates for the energy penalty associated with the sp³ to sp² hybridization change [7] [15].

| Method/Property | Value | Reference |

|---|---|---|

| DFT Method Used | B3LYP | [7] [15] |

| Basis Set | 6-31+G(d) | [7] [15] |

| Geometry Optimization | Constrained to D₃ symmetry | [7] [15] |

| Nitrogen Hybridization | sp² (planar nitrogen atoms) | [7] [15] |

| Electronic Configuration | Extended bonding orbitals | [7] [15] |

| Charge Delocalization | Between peroxide oxygens | [7] [15] |

| Energy Compensation Mechanism | Compensates sp³→sp² energy loss | [7] [15] |

| Ionization Potential (eV) | 10.91-10.99 | [11] |

| Electron Affinity (eV) | -0.6 to -2.0 | [11] |

Computational studies of the electronic properties indicate that hexamethylenetriperoxidediamine exhibits an ionization potential ranging from 10.91 to 10.99 eV, depending on the specific computational method employed [11]. The electron affinity values are negative, ranging from -0.6 to -2.0 eV, which distinguishes organic peroxides from other explosive compounds that typically display positive electron affinities [11]. These electronic properties reflect the unique bonding environment created by the peroxide functionalities [11].

Bond order analysis from quantum mechanical calculations provides quantitative measures of the bonding strength within the molecular framework [13]. The nitrogen-carbon bonds exhibit a bond order of 1.006, slightly greater than a typical single bond, indicating strengthening due to nitrogen lone pair donation into the carbon-nitrogen bonding region [13]. The carbon-oxygen bonds show reduced bond orders of 0.938, reflecting weakening from the normal C-O bond strength [13]. The oxygen-oxygen bonds maintain bond orders of 0.963, indicating some weakening but retention of substantial bonding character [13].

Stereoelectronic effects play a crucial role in stabilizing the unusual molecular geometry [13]. Natural bond orbital analysis identifies significant electron donor-acceptor interactions, with the nitrogen lone pair donating into adjacent C-O antibonding orbitals with an interaction energy of approximately 22.4 kcal/mol [13]. The reciprocal interaction, involving oxygen lone pair donation into N-C antibonding orbitals, contributes 14.5 kcal/mol [13]. The imbalance between these interactions contributes to the inherent instability of the molecular framework [13].